molecular formula C14H13ClO B3059793 3-Chloro-5-(3,5-dimethylphenyl)phenol CAS No. 1261942-01-1

3-Chloro-5-(3,5-dimethylphenyl)phenol

Cat. No. B3059793
CAS RN: 1261942-01-1
M. Wt: 232.70
InChI Key: CUECOTSYRVEXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5-Dimethylphenol” is a colorless to off-white crystalline solid . It is a member of the class of phenols that phenol substituted by methyl groups at positions 3 and 5 . It has a role as a xenobiotic metabolite .


Synthesis Analysis

The synthesis of a similar compound, “3-Chloro-5-methylphenol”, involves several stages . The first stage involves the reaction of 3-monochlorophenol with potassium hydroxide in toluene at 50°C for approximately 0.166667 hours . The second stage involves the reaction with carbon dioxide at 190°C under 19001.3 Torr for 2 hours in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “3,5-Dimethylphenol” is C8H10O . The InChI string is InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “3,5-Dimethylphenol” is 122.16 g/mol . It is a colorless to off-white crystalline solid . The odor threshold is 1 ppm .

Scientific Research Applications

  • Environmental Impact and Degradation Studies :

    • Degradation and Toxicity Analysis : A study explored UV and UV/persulfate advanced oxidation processes as options to remove 4-Chloro-3,5-dimethylphenol (PCMX), a compound closely related to 3-Chloro-5-(3,5-dimethylphenyl)phenol, from water. Kinetics, mechanisms, and toxicity evolution of PCMX degradation were examined, highlighting concerns about its persistence and potential toxicity in aquatic environments (Li et al., 2020).
  • Pharmacology and Medicinal Chemistry :

    • Anticancer Properties : Research into Schiff bases, including a compound structurally similar to 3-Chloro-5-(3,5-dimethylphenyl)phenol, showed potential anticancer activity. The study included synthesis, characterization, and evaluation against cancer cell lines, contributing to the understanding of phenolic compounds in cancer treatment (Uddin et al., 2020).
  • Chemical Synthesis and Applications :

    • Chlorination Studies : A research focused on the chlorination of phenol and related compounds, including 3,5-Dimethylphenol, which is a part of the structure of 3-Chloro-5-(3,5-dimethylphenyl)phenol. The study provided insights into the formation of chlorinated cyclohexenone derivatives and their structural elucidation, significant for chemical synthesis processes (Vollbracht et al., 1968).
  • Environmental Toxicology :

    • Toxicity and Biodegradability : Another study evaluated the anaerobic biodegradability and toxicity of phenols, including 3-methyl-4-chlorophenol (similar to 3-Chloro-5-(3,5-dimethylphenyl)phenol), under methanogenic conditions. The research is essential for understanding the environmental impact and biodegradation pathways of such compounds (O'Connor & Young, 1989).

Mechanism of Action

While the mechanism of action for “3-Chloro-5-(3,5-dimethylphenyl)phenol” is not available, phenol, a related compound, is known to be an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .

Safety and Hazards

Phenol, a related compound, is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The compound “3,5-Dimethylphenol” was used as a starting reagent for the total synthesis of landomycin A, the most potent antitumor angucycline antibiotic, and optically active polypropionate units . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

3-chloro-5-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUECOTSYRVEXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685873
Record name 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3,5-dimethylphenyl)phenol

CAS RN

1261942-01-1
Record name 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(3,5-dimethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(3,5-dimethylphenyl)phenol
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(3,5-dimethylphenyl)phenol
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(3,5-dimethylphenyl)phenol
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(3,5-dimethylphenyl)phenol
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(3,5-dimethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.